molecular formula C14H14F3N3O2 B2625736 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1251562-83-0

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2625736
CAS No.: 1251562-83-0
M. Wt: 313.28
InChI Key: RPHVSXZBDXLYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide can be achieved through a multi-step process. One common method involves the reaction of tryptamine with a trifluoroethylating agent under mild conditions . The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the amide bond or the indole ring, leading to different reduced products.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide include:

The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-20(7-12(21)19-8-14(15,16)17)13(22)10-6-18-11-5-3-2-4-9(10)11/h2-6,18H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHVSXZBDXLYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC(F)(F)F)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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